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Barium thiocyanate trihydrate

Cat. No.: B1604143
CAS No.: 68016-36-4
M. Wt: 307.5 g/mol
InChI Key: USVMWHWKIBOLMH-UHFFFAOYSA-L
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Description

Historical Context and Evolution of Thiocyanate (B1210189) Chemistry

The study of thiocyanate chemistry has a long and rich history, predating the isolation of several elemental halogens. nih.govacs.org The thiocyanate anion (NCS⁻) was first prepared and identified in 1809 by Robert Porrett. nih.govacs.org In his foundational work, Porrett used thiocyanic acid (HNCS) to create a variety of metal salts, which he termed “sulfuretted chyazates". nih.govacs.org Among the numerous salts he prepared were those of barium, potassium, sodium, calcium, and various transition metals. nih.govacs.org

Historically, the thiocyanate ion was also known as "rhodanide," a name derived from the Greek word for rose, owing to the distinct red color of its complexes with iron. wikipedia.org This color-forming reaction became a cornerstone of early analytical chemistry for the detection of ferric ions. blackwells.co.ukacs.org The work of Porrett and subsequent chemists highlighted the diverse reactivity of the thiocyanate anion, establishing it as a prototypical pseudohalide—an anion with chemical properties similar to those of true halides. nih.govacs.orgwikipedia.org Despite these early discoveries, the detailed structural characterization of many simple metal thiocyanates, including that of barium, would not occur until much later with the advent of advanced analytical techniques. acs.org

Contemporary Significance of Barium Thiocyanate Trihydrate in Inorganic Chemistry

In modern inorganic chemistry, this compound holds significance primarily as a precursor and a reagent. It is utilized in the synthesis of other thiocyanate compounds, such as aluminum or potassium thiocyanates, through metathesis reactions. lookchem.comchemicalbook.com These resulting thiocyanates find applications in various industries, including the dyeing and photography sectors. lookchem.comwikipedia.org

The compound also serves as a source of the thiocyanate ligand in coordination chemistry. Researchers have used this compound in the synthesis of heterometallic complexes, where it provides the thiocyanate bridging or terminal ligands that link different metal centers. researchgate.net Furthermore, it is employed in materials science research. For instance, its ability to form coordination complexes is explored in studies aimed at modifying the properties of other materials, such as enhancing the stability of perovskite nanocrystals. The presence of barium ions can also impart specific properties like fluorescence under ultraviolet light, making it a subject of interest in the study of luminescent materials. cymitquimica.com

Scope and Research Objectives for this compound Studies

Modern research on this compound focuses on precisely defining its structural, thermal, and spectroscopic properties, and leveraging these characteristics for new applications.

A significant area of investigation has been its crystal structure. Early X-ray diffraction studies in the mid-20th century misidentified the compound as a dihydrate, Ba(SCN)₂·2H₂O. However, more precise research published in 1982 by K. Mereiter and A. Preisinger corrected this, definitively identifying the compound as a trihydrate, Ba(SCN)₂·3H₂O. iucr.org This study located the third water molecule and refined the crystal structure, revealing a monoclinic system with the space group C2/m. iucr.org The barium ion is coordinated in a tricapped trigonal prismatic geometry, bonded to four nitrogen atoms, four oxygen atoms (from the water molecules), and one sulfur atom. iucr.org The structure consists of double chains linked by hydrogen bonds. iucr.org

Current research objectives often involve using this compound as a starting material. For example, it is used to synthesize novel non-centrosymmetrical layered materials, such as barium iodide-thiocyanate tetrahydrate, Ba(SCN)I·4H₂O, whose unique structures are of interest for their potential physical properties. researchgate.netdntb.gov.ua Thermal analysis studies have investigated its decomposition pathways, which typically yield barium oxide at high temperatures. fishersci.noapolloscientific.co.uk Spectroscopic investigations, including infrared and Raman spectroscopy, are conducted to understand the vibrational modes of the thiocyanate ligand and its coordination to the barium ion. lookchem.comiucr.org

Data Tables

Table 1: Chemical and Physical Properties of this compound This table summarizes the key identification and physical properties of the compound.

PropertyValue
IUPAC Name barium(2+);dithiocyanate;trihydrate nih.gov
CAS Number 68016-36-4 nih.govwikipedia.org
Molecular Formula Ba(SCN)₂·3H₂O fishersci.nothermofisher.com
Molecular Weight 307.55 g/mol fishersci.no
Appearance White, hygroscopic crystals wikipedia.orgchemicalbook.com
Solubility Soluble in water, methanol, and ethanol (B145695) wikipedia.orgchemicalbook.com

Table 2: Crystallographic Data for this compound Detailed crystallographic data from the structural refinement study by Mereiter and Preisinger (1982). iucr.org

ParameterValue
Crystal System Monoclinic
Space Group C2/m
a 15.981(1) Å
b 4.441(1) Å
c 13.333(1) Å
β 104.65(1)°
Volume (V) 915.5 ų
Z 4
Calculated Density (Dc) 2.23 Mg m⁻³

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H6BaN2O3S2 B1604143 Barium thiocyanate trihydrate CAS No. 68016-36-4

Properties

IUPAC Name

barium(2+);dithiocyanate;trihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2CHNS.Ba.3H2O/c2*2-1-3;;;;/h2*3H;;3*1H2/q;;+2;;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USVMWHWKIBOLMH-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)[S-].C(#N)[S-].O.O.O.[Ba+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6BaN2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68016-36-4
Record name Barium thiocyanate trihydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068016364
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BARIUM THIOCYANATE TRIHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T65E3UHC08
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies and Mechanistic Investigations

Established Synthetic Routes for Barium Thiocyanate (B1210189) Trihydrate

Barium thiocyanate trihydrate, with the chemical formula Ba(SCN)₂·3H₂O, can be prepared through several established laboratory methods. cymitquimica.comnih.gov These methods primarily involve the reaction of barium compounds with sources of the thiocyanate ion.

A common and illustrative method for synthesizing barium thiocyanate involves the direct reaction between barium hydroxide (B78521) and ammonium (B1175870) thiocyanate. wikipedia.orgqsstudy.com Specifically, barium hydroxide octahydrate (Ba(OH)₂·8H₂O) is mixed with solid ammonium thiocyanate (NH₄SCN). chemedx.orgwashington.edu This reaction is notable for its spontaneous and highly endothermic nature, resulting in a significant temperature drop. chemedx.orgflinnsci.ca

The balanced chemical equation for this reaction is: Ba(OH)₂·8H₂O(s) + 2 NH₄SCN(s) → Ba(SCN)₂(aq) + 2 NH₃(g) + 10 H₂O(l) washington.edu

The procedure typically involves mixing the solid reactants in a flask and stirring until the mixture liquefies due to the formation of water. flinnsci.casciencemadness.org The resulting solution contains barium thiocyanate, from which the trihydrate can be crystallized. sciencemadness.org

Interactive Data Table: Reaction Parameters for Barium Hydroxide and Ammonium Thiocyanate Method

ParameterValueReference
Initial Reactant (1)Barium Hydroxide Octahydrate chemedx.orgwashington.edu
Initial Reactant (2)Ammonium Thiocyanate chemedx.orgwashington.edu
Example Reactant Mass (Ba(OH)₂·8H₂O)20 g - 32 g washington.eduflinnsci.cathoughtco.com
Example Reactant Mass (NH₄SCN)10 g - 17 g flinnsci.cathoughtco.com
Observed Temperature DropTo below -20°C chemedx.org
Primary By-productsAmmonia (gas), Water (liquid) chemedx.orgwebqc.org

Barium thiocyanate can also be synthesized through the neutralization reaction of a barium base with thiocyanic acid (HSCN). sciencemadness.org Common barium sources for this method include barium oxide (BaO) or barium carbonate (BaCO₃). smolecule.com The general reaction involves the acid reacting with the base to form the salt and water. For instance, with barium carbonate, the reaction proceeds as follows:

BaCO₃(s) + 2 HSCN(aq) → Ba(SCN)₂(aq) + H₂O(l) + CO₂(g)

An aqueous solution of thiocyanic acid required for this synthesis can be prepared by decomposing barium thiocyanate with an equivalent amount of sulfuric acid. atomistry.com

Double displacement, or metathesis, reactions provide another route to barium thiocyanate. smolecule.comwikipedia.org This method typically involves mixing aqueous solutions of a soluble barium salt, such as barium chloride (BaCl₂), with a soluble thiocyanate salt, like potassium thiocyanate (KSCN) or ammonium thiocyanate. smolecule.com The reaction relies on the lower solubility of one of the products to drive the reaction forward. wikipedia.org

The reaction between barium chloride and potassium thiocyanate is represented by the following equation: BaCl₂(aq) + 2 KSCN(aq) → Ba(SCN)₂(aq) + 2 KCl(s)

The feasibility of this reaction is dependent on the solubility differences between the products. Barium thiocyanate can also be prepared via the reaction of copper(I) thiocyanate with barium hydroxide. sciencemadness.orgchempedia.info

Interactive Data Table: Solubility of Reactants and Products in Double Displacement Reaction

CompoundFormulaSolubility in Water ( g/100 mL at 25°C)Reference
Barium ChlorideBaCl₂35.8
Potassium ThiocyanateKSCN217
Barium ThiocyanateBa(SCN)₂63.2
Potassium ChlorideKCl34.4

Historically, Jöns Jacob Berzelius first prepared barium thiocyanate by roasting barium hexacyanoferrate(II) with sulfur. sciencemadness.orgchempedia.infoumich.edu Other historical methods include the reaction of Prussian blue with barium sulfide (B99878) and the reaction of barium sulfide, sulfur, and cyanamide. sciencemadness.orgchempedia.info These methods, while foundational, have largely been superseded by the more direct and efficient routes described previously.

Mechanistic Analysis of this compound Formation

The reaction between solid barium hydroxide octahydrate and solid ammonium thiocyanate is a classic example of a spontaneous endothermic process. chemedx.orgwashington.eduflinnsci.ca When the two solids are mixed, a significant absorption of heat from the surroundings occurs, causing the temperature of the mixture to drop to as low as -20°C or -30°C. chemedx.orgthoughtco.com This is sufficient to freeze water and cause the reaction vessel to adhere to a moist surface. chemedx.orgflinnsci.ca

The endothermic nature of this reaction is a key characteristic. The process is driven by a large positive entropy change (ΔS > 0). washington.edu This increase in entropy results from the formation of a liquid (water) and a gas (ammonia) from two solid reactants. washington.edu According to the Gibbs free energy equation (ΔG = ΔH - TΔS), the large, positive TΔS term outweighs the positive enthalpy change (ΔH > 0), resulting in a negative Gibbs free energy (ΔG < 0) and a spontaneous reaction. washington.edu The formation of barium thiocyanate in the aqueous phase is a consequence of this entropically driven process. washington.edu

Kinetic Studies of Crystallization and Hydrate (B1144303) Formation

The formation of crystalline this compound, Ba(SCN)₂·3H₂O, from an aqueous solution is governed by the principles of crystallization kinetics, which encompass two primary stages: nucleation and crystal growth. While detailed kinetic studies specifically focused on this compound are not extensively documented in publicly available literature, the fundamental processes can be understood through the established theories of crystallization for soluble inorganic salts.

Crystal Growth: Once stable nuclei have formed, they begin to grow by the deposition of solute molecules from the supersaturated solution onto their surfaces. The growth rate is influenced by the same factors as nucleation, particularly the degree of supersaturation and temperature, which affect the mass transfer of solute to the crystal surface and its integration into the crystal lattice. In studies of other barium salts, such as barium sulfate (B86663), it has been observed that the stoichiometry of the constituent ions in the solution can significantly impact the crystal growth rates. nih.gov For instance, the growth of barium sulfate crystals was found to be fastest under near-stoichiometric conditions. nih.gov While barium thiocyanate is a different type of salt, this highlights that ionic ratios can be a critical parameter in controlling crystal growth.

Hydrate Formation: The incorporation of water molecules into the crystal structure to form the trihydrate is an integral part of the crystallization process from aqueous solutions. The kinetics of hydrate formation are linked to the crystal growth step, as the water molecules must be correctly oriented and integrated along with the barium and thiocyanate ions. The stability of the trihydrate is dependent on temperature and the water activity of the surrounding environment.

Kinetic ParameterDescriptionInfluencing Factors
Nucleation Rate (B) The number of new crystals formed per unit time in a unit volume of the mother liquor.Supersaturation, Temperature, Impurities, Agitation
Crystal Growth Rate (G) The rate of increase in crystal size, often expressed as the change in a characteristic dimension over time.Supersaturation, Temperature, Crystal Surface Area, Diffusion Rate
Induction Time The time that elapses between the creation of supersaturation and the appearance of the first crystals.Supersaturation, Temperature, Purity of Solution, Agitation

This table presents conceptual parameters for the kinetic study of crystallization. Specific experimental data for this compound is not widely published.

Advanced Purification and Isolation Techniques for Crystalline this compound

The purity of this compound is crucial for its applications, particularly in analytical chemistry and materials science. While standard recrystallization is a common method, several advanced techniques can be employed to achieve higher purity and control over the crystalline product.

Recrystallization: This is the most fundamental purification method for barium thiocyanate. It typically involves dissolving the crude salt in hot deionized water to form a saturated solution. Insoluble impurities are removed by hot filtration, and the filtrate is then allowed to cool slowly. Slow cooling promotes the formation of larger, more perfect crystals, which tend to exclude impurities from their lattice structure. To prevent the hygroscopic salt from absorbing atmospheric moisture, the crystallization is often carried out in a desiccator.

Fractional Crystallization: This technique is an enhancement of simple recrystallization and is effective for separating salts with different solubilities or for separating a salt from impurities with similar solubility characteristics. The process involves multiple, sequential crystallization steps. Historically, fractional crystallization was famously used by Marie Curie to separate radium from barium salts like barium bromide and barium chloride. byjus.comquirkyscience.com The principle relies on the slight differences in solubility; the less soluble component (or the component forming a more stable crystal lattice) will crystallize out first from a mixed solution. By repeatedly dissolving and recrystallizing the collected crystal fractions, a significant enrichment of the desired compound can be achieved.

Advanced Filtration and Separation Methods: For achieving exceptionally high purity, modern separation techniques developed for inorganic salt purification can be applied.

Ion-Exchange Chromatography: This method is highly effective for removing trace ionic impurities. An aqueous solution of barium thiocyanate could be passed through a column containing an ion-exchange resin that selectively binds to impurity cations or anions, allowing the purified barium thiocyanate solution to pass through. google.com

Membrane Filtration: Techniques like reverse osmosis (RO) and ultrafiltration can be used to separate dissolved salts from water or to remove particulate and macromolecular impurities. mdpi.comijrdet.com Reverse osmosis, in particular, is effective at removing a wide range of inorganic salts and could be adapted for concentrating or purifying barium thiocyanate solutions. mdpi.com

Controlled Crystallization: To obtain crystals of a specific size and morphology, which can be important for their subsequent use, controlled crystallization methods are employed. This can involve:

Seeding: Introducing small, high-purity seed crystals into a slightly supersaturated solution to initiate and control the crystallization process. This bypasses the often unpredictable spontaneous nucleation stage. nih.gov

Controlled Cooling/Evaporation: Precisely controlling the rate of cooling or solvent evaporation allows for fine-tuning of the supersaturation level, which in turn controls the rates of nucleation and growth, leading to a more uniform crystal size distribution.

Use of Additives: In some crystallization processes, specific additives or co-solvents can be used to influence crystal habit or to inhibit the growth of certain crystal faces, thereby controlling the final crystal shape.

The table below summarizes various purification techniques applicable to this compound.

Purification TechniquePrinciple of OperationTarget Impurities
Recrystallization Difference in solubility between the compound and impurities at different temperatures. Soluble and insoluble solid impurities.
Fractional Crystallization Small differences in the solubilities of components in a mixture, allowing for separation through repeated crystallization steps. quirkyscience.comSalts with similar chemical properties (e.g., other alkaline earth metal salts).
Ion-Exchange Chromatography Reversible exchange of ions between a solid phase (resin) and the liquid phase. google.comTrace amounts of cationic and anionic impurities.
Reverse Osmosis Use of a semi-permeable membrane to separate ions from the solvent under pressure. mdpi.comijrdet.comWide range of dissolved inorganic and organic impurities.

Crystallography and Solid State Structural Elucidation

Single-Crystal X-ray Diffraction Analysis of Barium Thiocyanate (B1210189) Trihydrate

Single-crystal X-ray diffraction studies have provided a definitive atomic-level description of barium thiocyanate trihydrate, clarifying its stoichiometry and solid-state conformation. An early structural study incorrectly identified the compound as a dihydrate; however, subsequent, more precise analyses have confirmed the presence of three water molecules per formula unit, establishing the correct composition as Ba(SCN)₂·3H₂O. iucr.org

This compound crystallizes in the monoclinic system. iucr.orgwikipedia.org Detailed crystallographic analysis has determined the space group to be C2/c or the structurally similar C2/m. iucr.orgwikipedia.org The unit cell parameters, which define the size and shape of the fundamental repeating unit in the crystal lattice, have been reported with high precision.

Unit Cell Parameters for this compound
ParameterValue
Crystal SystemMonoclinic
Space GroupC2/c (No. 15) or C2/m
a15.981(1) Å or 10.188 Å
b4.441(1) Å or 6.872 Å
c13.333(1) Å or 8.522 Å
β104.65(1)° or 92.43°
Volume (V)915.5 ų
Z (Formula units per unit cell)4

The coordination environment of the barium(II) cation is a key feature of the crystal structure. The Ba²⁺ ion is nine-coordinate, adopting a tricapped trigonal prismatic geometry. iucr.org This coordination sphere is comprised of atoms from the thiocyanate anions and the water molecules. Specifically, the barium cation is bonded to four nitrogen atoms, four oxygen atoms, and one sulfur atom. iucr.org The bond lengths between the barium ion and the coordinating atoms are well-defined, with Ba-N distances in the range of 2.90-2.91 Å, Ba-O distances from 2.71-2.90 Å, and a Ba-S distance of 3.39 Å. iucr.org This high coordination number is typical for the large Ba²⁺ cation. nih.gov

The thiocyanate anion (SCN⁻) is an ambidentate ligand, capable of coordinating to metal centers through either the nitrogen or sulfur atom, or both, leading to various coordination modes. In the structure of this compound, the thiocyanate ions exhibit both N-bound and bridging behaviors. The nitrogen atoms of the two independent thiocyanate groups coordinate to the barium cations. iucr.org Furthermore, these nitrogen atoms act as bridging ligands, connecting two adjacent barium atoms, a common feature in the construction of coordination polymers. iucr.orgnih.govznaturforsch.com One of the sulfur atoms also participates in the coordination to the barium center, completing the nine-coordinate geometry. iucr.org This demonstrates a μ-1,1-N-bridging mode for the thiocyanate anions. znaturforsch.com The bond lengths within the two crystallographically independent thiocyanate groups are consistent with their established values, with N-C distances of approximately 1.15 Å and C-S distances of 1.65-1.66 Å. iucr.org

The water molecules in the crystal lattice are not merely space-fillers but play a crucial role in stabilizing the structure through an extensive network of hydrogen bonds. iucr.org These interactions link the primary coordination chains into a robust three-dimensional supramolecular assembly. The hydrogen atoms of the water molecules form O-H···S hydrogen bonds with the sulfur atoms of the thiocyanate anions. iucr.org The O···S distances for these hydrogen bonds are in the range of 3.36-3.77 Å, which are characteristic lengths for such interactions. iucr.org

Polymorphism and Phase Transitions in Related Barium Thiocyanate Systems

While the trihydrate is the commonly crystallized form from aqueous solutions, other hydrated and anhydrous forms of barium thiocyanate exist. wikipedia.org The trihydrate itself undergoes a reversible phase transition at approximately 135 K, as detected by Raman spectroscopy. iucr.org Thermogravimetric analysis shows that upon heating, the trihydrate begins to lose water of crystallization above 345 K (72 °C), forming the dihydrate and subsequently the anhydrous salt at higher temperatures. iucr.orgwikipedia.org The anhydrous form, Ba(SCN)₂, possesses a distinct crystal structure, where the Ba²⁺ ions are eight-coordinate, bonded to four sulfur and four nitrogen atoms in a coordination polymer with a motif reminiscent of the fluorite structure. wikipedia.org The existence of these different crystalline forms (anhydrous, dihydrate, and trihydrate) and the temperature-induced phase transition in the trihydrate highlight the polymorphic nature of barium thiocyanate systems.

Comparative Structural Analysis with Other Alkaline Earth Metal Thiocyanates (e.g., Sr, Ca, Pb)

Comparing the crystal structure of this compound with other alkaline earth metal thiocyanates reveals significant differences, particularly between hydrated and anhydrous forms.

Strontium thiocyanate trihydrate (Sr(SCN)₂·3H₂O) , like its barium counterpart, is a trihydrate and also crystallizes in the monoclinic system. However, it belongs to a different space group, P2₁/n. iucr.orgiaea.org Its structure features SrS₂N₄(H₂O)₃ polyhedra that are linked by the thiocyanate groups to form chains. iucr.orgiaea.org The water molecules play a crucial role in the crystal packing, forming O-H···S type hydrogen bonds that link the chains together. iucr.org

In contrast, the anhydrous thiocyanates of calcium (Ca), strontium (Sr), barium (Ba), and lead (Pb) adopt a similar three-dimensional framework structure. wikipedia.orgwikipedia.orgwikipedia.org This structure is often described as being reminiscent of a distorted fluorite (CaF₂) motif. wikipedia.orgwikipedia.orgwikipedia.orgwikipedia.org In these anhydrous compounds, the metal cation is typically eight-coordinate, bonded to both nitrogen and sulfur atoms of the thiocyanate ligands. wikipedia.orgwikipedia.orgwikipedia.org

**Lead(II) thiocyanate (Pb(SCN)₂) crystallizes in the monoclinic space group C2/c. iucr.orgrsc.org The lead atom is surrounded by four nitrogen and four sulfur atoms from eight different thiocyanate groups. iucr.org Similarly, anhydrous calcium thiocyanate crystallizes in the monoclinic C 1 2/c 1 space group. nih.gov

Table 2: Comparative Crystallographic Data for Selected Metal Thiocyanates

CompoundCrystal SystemSpace GroupLattice Parameters (Å, °)Key Structural Feature
Ba(SCN)₂·3H₂OMonoclinicC2/ma=15.981, b=4.441, c=13.333, β=104.659-coordinate Ba²⁺; H-bonded double chains iucr.org
Sr(SCN)₂·3H₂OMonoclinicP2₁/na=9.501, b=7.140, c=13.470, β=94.27SrS₂N₄(H₂O)₃ polyhedra in chains iucr.orgiaea.org
Ca(SCN)₂ (anhydrous)MonoclinicC 1 2/c 1a=9.617, b=6.424, c=7.8717, β=90.828-coordinate Ca²⁺; Distorted fluorite-type structure wikipedia.orgnih.gov
Pb(SCN)₂ (anhydrous)MonoclinicC2/ca=9.661, b=6.544, c=8.253, β=92.378-coordinate Pb²⁺; 4 Pb-N and 4 Pb-S bonds iucr.org

Theoretical Crystallographic Studies and Computational Structure Prediction

While experimental X-ray diffraction remains the definitive method for structure elucidation, theoretical and computational studies provide complementary insights into bonding, electronic structure, and the prediction of stable crystal forms.

For the broader class of metal thiocyanates, computational chemistry has proven valuable. Quantum-mechanical calculations based on Density Functional Theory (DFT) have been employed to optimize the structural parameters of related compounds like lead(II) thiocyanate. rsc.org Such calculations allow for the assessment of electronic structures and detailed assignment of vibrational spectra, which can corroborate and expand upon experimental findings. rsc.org

In the context of complex formation, methods like the Restricted Hartree-Fock (RHF) approach have been used to predict the most stable structures of Fe(II) complexes involving thiocyanate ligands. researchgate.net These computational techniques calculate the formation energy of different potential geometries to identify the most energetically favorable arrangement. researchgate.net

Although specific computational studies aimed at the ab initio prediction of the this compound crystal structure are not widely reported, the methodologies are well-established. First-principles calculations are regularly used to investigate and predict the structures of related compounds, such as alkaline earth metal cyanides. researchgate.net These theoretical approaches could be applied to this compound to model its crystal lattice, analyze the nature of the coordination bonds around the barium center, and understand the energetics of the hydrogen-bonding network that is critical to its structure. Such studies could also predict how the structure might change under different conditions of pressure or temperature.

Spectroscopic Characterization and Electronic Structure Investigations

Vibrational Spectroscopy (FT-IR and Raman) of Barium Thiocyanate (B1210189) Trihydrate

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, provides profound insights into the molecular vibrations and, consequently, the structural arrangement of barium thiocyanate trihydrate. The spectra are characterized by the vibrational modes of the thiocyanate anion (SCN⁻), the water of hydration (H₂O), and the interactions with the barium cation (Ba²⁺).

The thiocyanate ion, a linear triatomic species, possesses three fundamental vibrational modes: the C≡N stretching vibration (ν(C≡N)), the C-S stretching vibration (ν(C-S)), and the doubly degenerate NCS bending vibration (δ(NCS)) nist.gov. The frequencies of these modes are sensitive to the chemical environment of the ion.

ν(C≡N) Stretching: This mode typically appears as a very strong and sharp band in the infrared spectrum. For ionic thiocyanates, this vibration is generally observed around 2050-2060 cm⁻¹ nist.gov. In the FT-IR spectrum of barium thiocyanate, a strong absorption is present in this region, indicative of the C≡N triple bond stretch. The corresponding Raman spectrum also shows a strong signal for this mode.

ν(C-S) Stretching: The C-S stretching vibration is expected in the range of 740-760 cm⁻¹ for the free thiocyanate ion nist.gov. In the spectra of barium thiocyanate, a band in this region can be assigned to the ν(C-S) mode. The intensity of this band is typically weaker than the C≡N stretch.

δ(NCS) Bending: The bending mode of the thiocyanate ion is observed at approximately 470-480 cm⁻¹ nist.gov. In the solid state, the degeneracy of this mode may be lifted due to crystal lattice effects, potentially resulting in the appearance of multiple closely spaced bands.

The presence of water of hydration in this compound is confirmed by the observation of broad absorption bands in the O-H stretching region (around 3400 cm⁻¹) and the H-O-H bending region (around 1600 cm⁻¹) in the FT-IR spectrum.

Table 1: Characteristic Vibrational Modes of Thiocyanate in this compound
Vibrational ModeTypical Frequency Range (cm⁻¹)Observed in Ba(SCN)₂·3H₂O
ν(C≡N)2050 - 2100Yes
ν(C-S)740 - 760Yes
δ(NCS)470 - 490Yes

In the crystal lattice of anhydrous barium thiocyanate, the barium ions are coordinated to both the nitrogen and sulfur atoms of the thiocyanate ligands wikipedia.org. This interaction is expected to persist in the hydrated form, alongside coordination to water molecules. The vibrations associated with these metal-ligand bonds, specifically the Ba-N and Ba-S stretching modes, are expected to appear in the far-infrared region of the spectrum, typically below 400 cm⁻¹. The identification of these low-frequency modes provides direct evidence of the coordination of the thiocyanate ion to the barium center. The strength and nature of these bonds influence the frequencies of the internal vibrations of the thiocyanate ion.

The thiocyanate ligand is ambidentate, meaning it can coordinate to a metal ion through either the nitrogen atom (isothiocyanate, M-NCS) or the sulfur atom (thiocyanate, M-SCN), or it can act as a bridging ligand (M-NCS-M' or M-SCN-M'). The vibrational frequencies of the thiocyanate ion are sensitive to its coordination mode.

N-bonded (Isothiocyanate): When the thiocyanate is N-bonded, the ν(C≡N) stretching frequency generally increases, often appearing above 2080 cm⁻¹. The ν(C-S) stretching frequency also tends to increase to the 780-860 cm⁻¹ range.

S-bonded (Thiocyanate): For S-bonded complexes, the ν(C≡N) stretching frequency is typically lower than in N-bonded complexes, often falling in the 2080-2120 cm⁻¹ range. The ν(C-S) stretching frequency decreases to the 690-720 cm⁻¹ range.

Bridging: Bridging thiocyanate ligands generally exhibit ν(C≡N) stretching frequencies at higher wavenumbers, often above 2100 cm⁻¹ actachemscand.org.

In the case of barium thiocyanate, which is considered a largely ionic compound, the vibrational frequencies of the thiocyanate ion are close to those of the "free" ion. However, the crystal structure of the anhydrous form reveals that the barium ion interacts with both nitrogen and sulfur atoms wikipedia.org. This dual interaction complicates a simple classification into N- or S-bonded isomers and suggests a more complex coordination environment where the vibrational modes are influenced by the ionic and covalent character of the Ba-N and Ba-S interactions.

Electronic Absorption Spectroscopy (UV-Vis)

The electronic absorption spectrum of this compound in aqueous solution is expected to be dominated by the absorptions of the thiocyanate anion. The thiocyanate ion exhibits charge-transfer-to-solvent (CTTS) transitions in the ultraviolet region sszp.eu. These transitions involve the transfer of an electron from the thiocyanate ion to the surrounding solvent molecules. The exact position and intensity of these absorption bands can be influenced by the solvent and the presence of counter-ions. For aqueous solutions of thiocyanates, strong absorptions are typically observed in the deep UV region, below 250 nm. The barium cation, Ba²⁺, does not have any electronic transitions in the UV-Vis region and is therefore not expected to contribute to the absorption spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Solution and Solid State

NMR spectroscopy can provide valuable information about the local chemical environment of the nuclei within this compound. The key nuclei for investigation are ¹³C and ¹⁵N of the thiocyanate ion.

In solution, the chemical shifts of the ¹³C and ¹⁵N nuclei of the thiocyanate ion are sensitive to the solvent and the nature of the cation. For the "free" thiocyanate ion in solution, the ¹³C chemical shift is typically observed around 134 ppm. The ¹⁵N chemical shift is also characteristic, though less commonly reported.

In the solid state, NMR can provide information about the structure and dynamics of the thiocyanate ions in the crystal lattice. Solid-state NMR studies of other thiocyanate salts, such as ammonium (B1175870) thiocyanate, have been used to determine the chemical shielding anisotropy (CSA) for both ¹³C and ¹⁵N nuclei . The CSA provides information about the electronic environment and symmetry around the nucleus. For solid ammonium thiocyanate, the ¹³C chemical shielding anisotropy was found to be significant, reflecting the anisotropic electronic distribution in the linear SCN⁻ ion . Similar studies on this compound would be expected to reveal information about the local symmetry and the nature of the interactions between the thiocyanate ions and the barium cations and water molecules in the solid state.

Table 2: Expected NMR Parameters for the Thiocyanate Ion
NucleusTypical Chemical Shift (ppm)Information from Solid-State NMR
¹³C~134 (in solution)Chemical Shielding Anisotropy (CSA)
¹⁵NCharacteristic shiftsChemical Shielding Anisotropy (CSA)

Computational Spectroscopy and Quantum Chemical Calculations (e.g., DFT, HOMO-LUMO Analysis)

DFT calculations can be used to predict the vibrational frequencies of the thiocyanate ion and its complexes. These calculated frequencies can then be compared with experimental FT-IR and Raman data to aid in the assignment of the observed vibrational modes. Furthermore, calculations can model the effects of coordination to the barium ion on the geometry and vibrational frequencies of the thiocyanate ligand.

HOMO-LUMO analysis, derived from DFT calculations, provides information about the frontier molecular orbitals—the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important parameter that relates to the chemical reactivity and electronic transitions of a species. For the thiocyanate anion, the HOMO is typically associated with the sulfur and nitrogen lone pairs, while the LUMO is a π* anti-bonding orbital. Calculations on this compound would likely show that the frontier orbitals are primarily localized on the thiocyanate anions, and the HOMO-LUMO gap would be related to the energy of the lowest electronic excitation. Such calculations could also help to understand the nature of the charge-transfer transitions observed in the UV-Vis spectrum.

Coordination Chemistry and Complex Formation

Barium(II)-Thiocyanate Complexation Behavior in Solution

In aqueous solutions, barium thiocyanate (B1210189) exists as dissociated Ba²⁺ and SCN⁻ ions. The thiocyanate ion (SCN⁻) is an ambidentate ligand, meaning it can coordinate to a metal center through either the sulfur or the nitrogen atom. The choice of the coordinating atom is influenced by the hardness or softness of the metal cation, as described by the Hard and Soft Acids and Bases (HSAB) theory. Barium(II) is considered a hard acid and therefore typically favors coordination with the "harder" nitrogen end of the thiocyanate ligand, forming isothiocyanate complexes.

Spectrophotometric methods are often employed to study the formation and stability of metal-thiocyanate complexes in solution. These techniques rely on the distinct absorption spectra of the complexed and uncomplexed species.

Synthesis and Characterization of Homometallic and Heterometallic Barium Thiocyanate Complexes

The synthesis of barium thiocyanate complexes often involves the reaction of barium thiocyanate with various ligands in a suitable solvent. znaturforsch.com Barium thiocyanate itself can be prepared by reacting barium hydroxide (B78521) with ammonium (B1175870) thiocyanate in an aqueous solution or by dissolving barium metal or barium nitrate (B79036) in thiocyanic acid. wikipedia.orgassignmentpoint.com

Barium thiocyanate serves as a valuable precursor in the synthesis of coordination polymers and metal-organic frameworks (MOFs). These materials are of interest due to their potential applications in areas such as catalysis and materials science. acs.org

For instance, reactions of barium thiocyanate with organic ligands like trans-1,2-bis(4-pyridyl)ethylene (bpe) in acetonitrile (B52724)/water mixtures have yielded a variety of new barium coordination polymers. znaturforsch.com In one such compound, {[Ba(NCS)(H₂O)₅]₂}(NCS)₂(bpe)₃(H₂O)₂, the barium cations are coordinated by water molecules, N-bonding thiocyanato anions, and a bpe ligand. znaturforsch.com These primary units then form dimers which are further connected by the bpe ligands into chains. znaturforsch.com Another example shows barium cations linked by both μ-1,3-bridging and side-on-bridging thiocyanato anions into chains, which are then linked by bpe ligands to form layers. znaturforsch.com

The thiocyanate ligand's ability to bridge multiple metal centers is a key factor in the formation of these extended structures. It can bridge two or even three metal ions, leading to the formation of one-, two-, or three-dimensional networks.

Barium thiocyanate is also utilized in the synthesis of heterometallic complexes, where it is combined with transition metal thiocyanates. These compounds often exhibit interesting magnetic and electronic properties. A common synthetic strategy involves salt metathesis reactions. For example, transition metal thiocyanates like Zn(NCS)₂ and Cd(NCS)₂ can be prepared by reacting the corresponding metal sulfate (B86663) with barium thiocyanate in water. acs.orgnih.gov The insoluble barium sulfate byproduct is easily removed by filtration.

Theoretical Approaches to Bonding in Barium Thiocyanate Coordination Compounds (e.g., Ligand Field Theory, Molecular Orbital Theory)

Theoretical methods such as Ligand Field Theory (LFT) and Molecular Orbital (MO) Theory are employed to understand the electronic structure and bonding in coordination compounds.

Ligand Field Theory (LFT) , an extension of crystal field theory, describes the interaction between the metal d-orbitals and the ligands. britannica.com It considers the effects of the ligand field on the energies of the metal d-orbitals, leading to a splitting of these orbitals. britannica.comlibretexts.org For barium(II), which has a closed-shell electronic configuration ([Xe]), the d-orbitals are empty, and thus LFT is less directly applicable to describing its electronic properties compared to transition metals. However, the principles of LFT can still provide insights into the geometry of the coordination sphere and the relative stability of different coordination numbers.

Molecular Orbital (MO) Theory provides a more complete picture of bonding by considering the formation of molecular orbitals from the atomic orbitals of the metal and the ligands. uci.edu For the thiocyanate ion, MO theory explains its ambidentate nature. The highest occupied molecular orbital (HOMO) has significant electron density on both the sulfur and nitrogen atoms, allowing it to coordinate to metal ions through either atom. stackexchange.com The choice of coordination is then determined by factors such as the orbital energies and the principle of hard and soft acids and bases. In the case of barium thiocyanate complexes, MO theory can be used to model the interactions between the Ba(II) ion and the thiocyanate ligands, providing a more detailed understanding of the covalent character of the Ba-N or Ba-S bonds.

Kinetic and Thermodynamic Studies of Ligand Exchange and Complexation Reactions

Kinetic studies investigate the rates and mechanisms of reactions, such as ligand exchange in coordination complexes. Thermodynamic studies focus on the stability and energetics of complex formation.

The formation of the iron(III) thiocyanate complex is a classic example where both kinetic and thermodynamic parameters have been extensively studied. williams.eduscienceready.com.auharvard.edu The reaction is rapid and reversible, making it a useful system for demonstrating principles of chemical equilibrium. scienceready.com.auharvard.edu The forward reaction is exothermic, meaning the formation of the complex is favored at lower temperatures. scienceready.com.au

For barium thiocyanate complexes, kinetic and thermodynamic data are less abundant in the literature. However, the principles of ligand exchange and complexation are still applicable. The rates of ligand exchange reactions in solution can be influenced by factors such as the nature of the entering and leaving ligands, the solvent, and the coordination geometry of the metal complex. nih.gov Thermodynamic stability of barium thiocyanate complexes would be determined by the enthalpy and entropy changes associated with the complexation reaction.

Reactivity Profiles and Precursor Applications

Barium Thiocyanate (B1210189) Trihydrate as a Thiocyanate Source in Chemical Synthesis

As a readily available and soluble salt, barium thiocyanate trihydrate is a valuable precursor for introducing the thiocyanate moiety into other compounds through metathesis and substitution reactions.

Barium thiocyanate is a convenient starting material for the synthesis of other thiocyanate compounds, primarily through precipitation reactions. researchgate.net

One of its key applications is in the preparation of dilute solutions of thiocyanic acid (HNCS). This is achieved by treating an aqueous solution of barium thiocyanate with a stoichiometric amount of dilute sulfuric acid. The reaction produces insoluble barium sulfate (B86663) (BaSO₄), which precipitates out of the solution, leaving behind aqueous thiocyanic acid. sciencemadness.org

Reaction: Ba(SCN)₂(aq) + H₂SO₄(aq) → BaSO₄(s)↓ + 2 HNCS(aq)

Similarly, barium thiocyanate is widely used to prepare other metal thiocyanates, especially those of metals that form soluble sulfates. This salt metathesis reaction is driven by the formation of highly insoluble barium sulfate. wikipedia.org For instance, reacting barium thiocyanate with a metal sulfate (e.g., copper(II) sulfate, iron(II) sulfate) in an aqueous solution yields the corresponding metal thiocyanate and a precipitate of barium sulfate. wikipedia.org

General Reaction: M-SO₄(aq) + Ba(SCN)₂(aq) → M-(SCN)₂(aq) + BaSO₄(s)↓

This method is advantageous because the insoluble BaSO₄ byproduct can be easily removed by filtration, providing a relatively pure solution of the desired metal thiocyanate. researchgate.net

Table 1: Synthesis of Metal Thiocyanates using Barium Thiocyanate

Target CompoundReactantByproductReaction Type
Cobalt(II) thiocyanateCobalt(II) sulfateBarium sulfateSalt Metathesis
Nickel(II) thiocyanateNickel(II) sulfateBarium sulfateSalt Metathesis
Manganese(II) thiocyanateManganese(II) sulfateBarium sulfateSalt Metathesis
Iron(II) thiocyanateIron(II) sulfateBarium sulfateSalt Metathesis
Thiocyanic acidSulfuric acidBarium sulfatePrecipitation

Barium thiocyanate serves as a nucleophilic source of the thiocyanate ion for the synthesis of organic thiocyanates (R-SCN). researchgate.net These compounds are valuable intermediates in organic chemistry, finding use in the preparation of various sulfur-containing functional groups and heterocyclic systems like thiazoles. wikipedia.orgmdpi.com

One notable application is the α-thiocyanation of ketones. In a study on efficient methods for this transformation, barium thiocyanate was among the reagents that demonstrated good results in yielding α-oxothiocyanates. scribd.comresearchgate.net The reaction involves the oxidative addition of the thiocyanate ion to the enolized form of the ketone. scribd.com

Barium thiocyanate has also been employed in the synthesis of 2-aminothiazolium 3-oxides through reaction with α-halooximes. thieme-connect.de Additionally, its reaction with tert-butyl bromide has been studied, though it was found to give low yields of the corresponding thiocyanate/isothiocyanate mixture unless supported on a material like calcium fluoride. thieme-connect.de While alkali metal thiocyanates are more commonly used, barium thiocyanate provides an alternative route, particularly when the precipitation of a barium salt can drive the reaction equilibrium. researchgate.net

Precipitation Reactions and Analytical Reagent Roles

The thiocyanate ion is a well-established spectrophotometric reagent, and this compound can serve as its source in analytical applications for the detection and quantification of various metal ions. researchgate.net

The detection of metal ions using thiocyanate relies on the formation of distinct, often intensely colored, coordination complexes or precipitates.

Iron(III) Ion (Fe³⁺): The reaction between thiocyanate ions and ferric ions is a classic qualitative analysis test for the presence of Fe³⁺. The addition of a thiocyanate solution to a sample containing Fe³⁺ ions results in the formation of a series of iron(III) thiocyanate complexes, [Fe(SCN)ₙ(H₂O)₆₋ₙ]⁽³⁻ⁿ⁾⁺. These complexes, most notably [Fe(SCN)(H₂O)₅]²⁺, impart a characteristic blood-red color to the solution, which can be detected visually or quantified by spectrophotometry. The high sensitivity and selectivity of this reaction make it a popular method. mdpi.com

Silver(I) Ion (Ag⁺): Thiocyanate ions react with silver ions to form a white, insoluble precipitate of silver thiocyanate (AgSCN).

Reaction: Ag⁺(aq) + SCN⁻(aq) → AgSCN(s)↓

This precipitation reaction forms the basis of Volhard titration, a method used to determine the concentration of halide ions. An excess of a standard silver nitrate (B79036) solution is added to the sample, and the unreacted Ag⁺ is then back-titrated with a standard thiocyanate solution, using Fe³⁺ as an indicator.

The morphology and purity of precipitates are critical factors in both gravimetric analysis and the synthesis of pure materials. When barium thiocyanate is used as a precursor, two main types of precipitates are encountered: insoluble metal thiocyanates (like AgSCN) and barium sulfate (BaSO₄), which is a common byproduct.

Studies on barium sulfate precipitation, a process known as barite formation, show that its morphology is highly dependent on reaction conditions such as supersaturation levels, temperature, and the presence of additives or different solvents. mdpi.comresearchgate.net Rapid precipitation from highly supersaturated solutions tends to form very small, sometimes amorphous or poorly crystalline particles, which can be difficult to filter and may be prone to co-precipitation of impurities. researchgate.net Slower, more controlled precipitation allows for the growth of larger, more well-defined crystals, leading to higher purity. mdpi.com

The purity of any precipitate is influenced by factors such as co-precipitation, where soluble impurities are incorporated into the crystal lattice, and surface adsorption. Washing the precipitate thoroughly is essential to remove adsorbed ions. The highly insoluble nature of barium sulfate makes it an effective means to remove sulfate ions from solution, contributing to the purity of the desired soluble thiocyanate product after filtration. libretexts.org

Advanced Analytical Methodologies and Characterization Techniques

Quantitative and Qualitative Analytical Methods for Thiocyanate (B1210189) Ion Determination

The determination of the thiocyanate ion (SCN⁻) is a critical aspect of the analysis of barium thiocyanate trihydrate. Various sophisticated methods are employed for its accurate quantification and identification.

Kinetic Spectrophotometric Procedures

Kinetic spectrophotometry offers a sensitive method for the determination of thiocyanate. This technique is often based on the inhibitory effect of the thiocyanate ion on certain chemical reactions. For instance, the oxidation of a colored reagent, such as Methyl Red, by an oxidizing agent like bromate (B103136) can be monitored. The presence of thiocyanate inhibits this reaction, and the rate of color change is inversely proportional to the concentration of the thiocyanate ions. By measuring the change in absorbance at a specific wavelength over time, the concentration of thiocyanate can be determined with a high degree of accuracy. nih.gov

Another common approach involves the formation of the intensely colored iron(III)-thiocyanate complex, [Fe(SCN)(H₂O)₅]²⁺. The reaction kinetics can be studied to understand the formation and stability of this complex, providing a basis for quantitative analysis. nova.eduuca.eduwilliams.edu The absorbance of the resulting solution is typically measured at its wavelength of maximum absorbance (λmax), which is around 447 nm, to determine the thiocyanate concentration. isroset.org

Table 1: Example of Kinetic Spectrophotometric Method Parameters for Thiocyanate Determination

Parameter Value/Condition
Reaction Principle Inhibition of Methyl Red oxidation by bromate
Monitored Wavelength 520 nm
Detection Limit 0.025 µg/mL

| Linear Range | 0.05–1.1 µg/mL |

Note: Data is illustrative of typical method parameters and may vary based on specific experimental setup.

Ion Chromatography and Related Techniques

Ion chromatography (IC) is a powerful and widely used technique for the separation and quantification of ions, including thiocyanate. In this method, a liquid sample is passed through an ion-exchange column. The thiocyanate ions are separated from other anions based on their affinity for the stationary phase of the column. A common setup for anion analysis involves a separator column, such as a Metrosep A Supp 5, and a conductivity detector. The choice of eluent is crucial for achieving good separation; for instance, a solution of perchlorate (B79767) can be effective. metrohm.com High-performance liquid chromatography (HPLC) methods have also been developed, utilizing anionic chromatography columns with detection at a specific wavelength, such as 218 nm. btbuspxb.com

Table 2: Typical Ion Chromatography Parameters for Thiocyanate Analysis

Parameter Specification
Column Dionex IonPac AS19 (4 mm × 250 mm)
Mobile Phase 0.05 mol/L Na₂HPO₄ solution (pH 9.3)
Flow Rate 0.8 mL/min
Detection Diode Array Detector (DAD) at 218 nm
Limit of Detection 0.5 µg/mL

| Linear Range | 5-100 µg/mL |

Note: These parameters are based on a published method for thiocyanate determination in milk and serve as an example of the technique's application. btbuspxb.com

Atomic Absorption Spectroscopy for Barium Content

Atomic Absorption Spectroscopy (AAS) is the standard method for determining the barium content in this compound. wikipedia.org This technique measures the absorption of light by free atoms in the gaseous state. To analyze for barium, the sample is typically dissolved and then introduced into a high-temperature atomizer, such as a nitrous oxide-acetylene flame, to produce ground-state barium atoms. nemi.gov These atoms then absorb light from a barium hollow-cathode lamp at a characteristic wavelength, 553.6 nm. nemi.gov

A significant challenge in the AAS analysis of barium is its easy ionization in the flame, which can lead to inaccurate results. To suppress this ionization, a high concentration of an easily ionized element, such as sodium or potassium, is added to both the samples and the standards. nemi.govlibretexts.org This creates a high concentration of electrons in the flame, shifting the ionization equilibrium and ensuring that the majority of barium atoms remain in their ground state for absorption measurement.

Table 3: Atomic Absorption Spectroscopy Parameters for Barium Analysis

Parameter Specification
Technique Flame Atomic Absorption Spectroscopy (FAAS)
Wavelength 553.6 nm
Atomizer Nitrous oxide-acetylene flame
Interference Control Addition of an ionization suppressor (e.g., NaCl solution)

| Detection Limits | Typically in the µg/L (ppb) range |

Note: Parameters are based on standard methods for barium determination. nemi.gov

Thermal Analysis Techniques (e.g., TGA, DTA) for Dehydration and Decomposition Pathways

Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are essential for studying the thermal stability of this compound, particularly its dehydration and decomposition processes. btbuspxb.com

Thermogravimetric analysis of this compound shows a distinct, multi-step mass loss corresponding to the removal of its three water molecules of hydration. The dehydration process begins at approximately 70-72°C (around 345 K). wikipedia.orgiucr.org The first stage involves the loss of one water molecule to form the dihydrate. As the temperature increases to about 160°C, the remaining two water molecules are released, yielding the anhydrous salt. wikipedia.org This anhydrous form is stable up to approximately 447°C, at which point it begins to decompose. The final decomposition product is primarily barium sulfide (B99878) (BaS). wikipedia.org

Differential thermal analysis, often performed concurrently with TGA, reveals the energetic nature of these transitions. The dehydration steps are endothermic processes, which would be indicated by endothermic peaks on a DTA curve. The subsequent decomposition of the anhydrous salt is a more complex process that would also be characterized by distinct thermal events.

Table 4: Thermal Decomposition Stages of this compound

Temperature Range (°C) Process Mass Loss (Theoretical %)
~70 - 160 Dehydration (Loss of 3 H₂O) 17.56%

Note: The temperature ranges are approximate and can be influenced by factors such as heating rate and atmosphere. wikipedia.orgiucr.org

Mass Spectrometry for Molecular Structure and Composition Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, which can provide information about the elemental composition and structure of a compound. For an inorganic salt like barium thiocyanate, mass spectrometry can confirm the masses of its constituent ions.

While direct analysis of the intact hydrated salt is not typical, the components can be analyzed. The barium cation would be detected as its various isotopes. The natural isotopic abundance of barium would result in a characteristic pattern of peaks in the mass spectrum. The thiocyanate anion (SCN⁻), with a mass of approximately 58 Da, can also be detected.

In techniques that induce fragmentation, such as electron ionization, the thiocyanate ion may break apart into smaller charged fragments. The fragmentation pattern can provide structural information about the ion.

Table 5: Natural Isotopic Abundance of Barium

Isotope Natural Abundance (%)
¹³⁰Ba 0.106
¹³²Ba 0.101
¹³⁴Ba 2.417
¹³⁵Ba 6.592
¹³⁶Ba 7.854
¹³⁷Ba 11.232

Note: This isotopic distribution is a key identifier for the presence of barium in a mass spectrum.

Microscopic and Imaging Techniques for Crystal Morphology and Surface Characterization

The crystal structure and morphology of this compound have been characterized using crystallographic techniques. X-ray diffraction studies have revealed that the compound crystallizes in the monoclinic system. iucr.org It has been established that it is indeed a trihydrate, correcting earlier reports that suggested it was a dihydrate. iucr.org

The crystal structure consists of barium ions coordinated by nitrogen and oxygen atoms, and to a lesser extent, sulfur atoms. Specifically, the barium ion has a tricapped trigonal prismatic coordination environment, being bonded to four nitrogen atoms, four oxygen atoms (from the water molecules), and one sulfur atom. iucr.org Macroscopically, this compound typically forms well-defined, needle-shaped crystals when crystallized from an aqueous solution. sciencemadness.org

Modern imaging techniques such as Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) can provide more detailed information about the crystal morphology and surface topography. SEM would allow for high-resolution imaging of the needle-like habit of the crystals, revealing details about their size distribution and surface features. AFM could be used to probe the surface at an even higher resolution, providing topographical maps and data on surface roughness at the nanoscale.

Table 6: Crystallographic Data for this compound

Parameter Value
Crystal System Monoclinic
Space Group C2/m
Unit Cell Parameters a = 15.981 Å, b = 4.441 Å, c = 13.333 Å, β = 104.65°

| Crystal Habit | Needle-like crystals |

Source: Mereiter, K., & Preisinger, A. (1982). Acta Crystallographica Section B, 38(2), 382-385. iucr.org

Future Directions and Emerging Research Frontiers

Design and Synthesis of Advanced Barium Thiocyanate-Based Materials

The synthesis of advanced materials derived from barium thiocyanate (B1210189) is an active area of research, with a focus on creating coordination polymers with tailored properties. A notable approach involves the reaction of barium thiocyanate with organic ligands to form complex supramolecular structures. For instance, the reaction with trans-1,2-bis(4-pyridyl)ethylene (bpe) in a mixture of acetonitrile (B52724) and water has been shown to yield a variety of new coordination polymers. znaturforsch.com

A summary of recently synthesized barium thiocyanate-based coordination polymers is presented below:

CompoundChemical Formula
1 {[Ba(NCS)(H2O)5]2}(NCS)2(bpe)3(H2O)2
2 [Ba(NCS)2(bpe)2(H2O)4]
3 [Ba(NCS)2]23
4I [Ba(NCS)2(bpe)(H2O)(CH3CN)]CH3CN
4II [Ba(NCS)2(bpe)(H2O)(CH3CN)]CH3CN

This table showcases the diversity of coordination polymers that can be synthesized from barium thiocyanate and trans-1,2-bis(4-pyridyl)ethylene (bpe), including the formation of polymorphic modifications (4I and 4II). znaturforsch.com

Exploration of Novel Coordination Architectures and Extended Solids

A primary focus of future research lies in the exploration of the diverse coordination architectures that can be achieved with barium thiocyanate. The thiocyanate ion (SCN⁻) is an ambidentate ligand, meaning it can coordinate to metal centers through either the sulfur or nitrogen atom, or it can bridge multiple metal centers. This versatility allows for the formation of a wide array of structures, from simple dimers to complex three-dimensional extended solids. wikipedia.orgmdpi.com

In recently synthesized barium thiocyanate-bpe coordination polymers, several distinct coordination motifs have been observed. znaturforsch.com These include the formation of centrosymmetric dimers where two barium cations are linked by water molecules and bridging thiocyanato anions. znaturforsch.com These dimers can then be further connected by bpe ligands to form one-dimensional chains. znaturforsch.com In other structures, the barium cations are linked by different bridging modes of the thiocyanato anion, such as μ-1,3-bridging and side-on-bridging, to create chains that are then interconnected by bpe ligands to form two-dimensional layers. znaturforsch.com

The coordination environment of the barium cation in these structures is typically irregular, with high coordination numbers being common. znaturforsch.com The barium ion can be coordinated by a combination of water molecules, nitrogen and sulfur atoms from the thiocyanato anions, and nitrogen atoms from the organic ligands. znaturforsch.com The interplay between these different coordination interactions, along with weaker forces like hydrogen bonding, dictates the final dimensionality and topology of the resulting solid. znaturforsch.com

Application of Machine Learning and Data Science in Barium Thiocyanate Research

Furthermore, machine learning can be employed to optimize synthesis procedures. arxiv.org By analyzing data from past experiments, including both successful and failed reactions, ML algorithms can identify the key parameters that influence the outcome of a synthesis. semanticscholar.org This can lead to the development of more efficient and reliable methods for producing advanced barium thiocyanate-based materials with specific functionalities. The use of reinforcement learning approaches can further enhance this process by enabling the inverse design of materials, where the desired properties and synthesizability constraints are specified to guide the discovery of novel compounds. mit.edu

Cross-Disciplinary Research Opportunities in Inorganic and Materials Science

The study of barium thiocyanate and its derivatives offers numerous opportunities for cross-disciplinary research, bridging the gap between inorganic chemistry and materials science. The development of new inorganic-organic hybrid materials, where barium thiocyanate acts as a key building block, is a particularly promising avenue. nih.govrsc.orgrsc.org These materials can combine the desirable properties of both their inorganic and organic components, leading to novel functionalities. rsc.org

The rich coordination chemistry of the thiocyanate ligand provides a versatile platform for constructing a wide range of metal-organic frameworks (MOFs) and coordination polymers. acs.orgsfu.canih.gov By carefully selecting the organic linkers and reaction conditions, it is possible to create materials with tailored pore sizes, surface areas, and chemical properties, making them suitable for applications in areas such as gas storage, separation, and catalysis. nih.gov The exploration of mixed-metal thiocyanate systems further expands the possibilities for creating materials with unique electronic and magnetic properties. acs.org

Moreover, the fundamental understanding of structure-property relationships in barium thiocyanate-based materials can inform the design of new functional materials for a variety of applications. For example, the study of their thermal stability and decomposition pathways is crucial for their use in high-temperature applications. The investigation of their optical and electronic properties could lead to the development of new phosphors, sensors, or electronic components. These research directions highlight the potential for barium thiocyanate to contribute to advancements across a broad spectrum of scientific and technological fields.

Q & A

Q. What are the optimal methods for synthesizing barium thiocyanate trihydrate (Ba(SCN)₂·3H₂O) in a laboratory setting?

  • Methodological Answer : this compound can be synthesized via the reaction of barium hydroxide octahydrate (Ba(OH)₂·8H₂O) with ammonium thiocyanate (NH₄SCN) in aqueous solution. The reaction proceeds as: Ba(OH)28H2O+2NH4SCNBa(SCN)23H2O+2NH3+9H2O\text{Ba(OH)}_2\cdot8\text{H}_2\text{O} + 2\text{NH}_4\text{SCN} \rightarrow \text{Ba(SCN)}_2\cdot3\text{H}_2\text{O} + 2\text{NH}_3 + 9\text{H}_2\text{O}

    The product is isolated by slow evaporation to yield deliquescent white crystals. Ensure stoichiometric precision and controlled drying conditions to avoid contamination .

Q. How can the purity and identity of synthesized this compound be verified?

  • Methodological Answer : Characterization should include:
    • Elemental analysis (e.g., ICP-MS for Ba²⁺ and SCN⁻ quantification).
    • Thermogravimetric analysis (TGA) to confirm hydration states (e.g., mass loss at 160°C corresponds to dehydration of 3H₂O) .
    • X-ray diffraction (XRD) to compare crystallinity with reference data (CAS RN 68016-36-4) .

Q. What are the solubility properties of this compound in water and organic solvents?

  • Methodological Answer : At 20°C, solubility in water is 4.3 g/100 mL , while in ethanol, it increases to 35.0 g/100 mL . Solubility in methanol is moderate but requires empirical verification due to conflicting historical data .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound across literature sources?

  • Methodological Answer : Discrepancies (e.g., CRC Handbook vs. Handbook of Inorganic Compounds) may arise from differences in hydration states or measurement conditions. To address this:
    • Replicate experiments under controlled humidity and temperature.
    • Use Karl Fischer titration to quantify residual moisture in samples.
    • Cross-validate with spectroscopic methods (e.g., FTIR for SCN⁻ coordination changes) .

Q. What experimental strategies are recommended for studying the coordination chemistry of this compound?

  • Methodological Answer : Investigate the ligand behavior of SCN⁻ using:
    • Raman spectroscopy to distinguish bridging vs. terminal thiocyanate modes.
    • Extended X-ray absorption fine structure (EXAFS) to analyze Ba²⁺ coordination geometry.
    • Compare with analogous hydrates (e.g., cobalt(II) thiocyanate trihydrate) to identify trends in metal-thiocyanate interactions .

Q. How does the hygroscopic nature of this compound impact its stability in long-term storage?

  • Methodological Answer : Deliquescence can lead to partial hydrolysis or sulfate contamination. Mitigation strategies include:
    • Storing in desiccators with anhydrous calcium chloride.
    • Pre-drying samples under vacuum (40°C, 24 hours) before use.
    • Monitoring via periodic TGA to detect unintended hydration changes .

Q. What advanced analytical techniques are suitable for probing the decomposition mechanism of this compound at elevated temperatures?

  • Methodological Answer : Use a combination of:
    • High-temperature XRD to track phase transitions.
    • Mass spectrometry (MS) coupled with TGA to identify gaseous decomposition products (e.g., NH₃, HCN).
    • Density functional theory (DFT) simulations to model decomposition pathways and validate experimental observations .

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Reactant of Route 1
Barium thiocyanate trihydrate
Reactant of Route 2
Barium thiocyanate trihydrate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.